5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbohydrazide
Description
5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Properties
IUPAC Name |
5-amino-1-(2-fluorophenyl)pyrazole-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN5O/c11-7-3-1-2-4-8(7)16-9(12)6(5-14-16)10(17)15-13/h1-5H,12-13H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBIAUHQEMAAKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)NN)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation to Form the Pyrazole Core
The pyrazole ring is constructed through a cyclocondensation reaction between ethyl 2-cyano-3-(2-fluorophenyl)acrylate and hydrazine hydrate. This step is critical for establishing the 5-amino substituent and regioselectivity.
Procedure :
- Ethyl 2-cyano-3-(2-fluorophenyl)acrylate (1.0 equiv) is reacted with hydrazine hydrate (1.2 equiv) in absolute ethanol under reflux for 4–6 hours.
- The reaction mixture is cooled, and the precipitated product (ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate) is filtered and recrystallized from ethanol.
Key Parameters :
Hydrolysis of the Ester to Carboxylic Acid
The ester intermediate is hydrolyzed to the carboxylic acid using alkaline conditions.
Procedure :
- Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate (1.0 equiv) is stirred with aqueous NaOH (2.0 equiv) in ethanol/water (3:1 v/v) at 60°C for 3 hours.
- The mixture is acidified with HCl to pH 2–3, precipitating 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid, which is filtered and dried.
Key Parameters :
Hydrazide Formation via Carboxylic Acid Activation
The carboxylic acid is converted to the carbohydrazide using hydrazine monohydrate.
Procedure :
- 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid (1.0 equiv) is refluxed with hydrazine monohydrate (3.0 equiv) in 1,4-dioxane for 7 hours.
- The product is precipitated by cooling, filtered, and recrystallized from ethanol.
Key Parameters :
- Solvent : 1,4-Dioxane enhances nucleophilicity of hydrazine.
- Excess Hydrazine : Ensures complete conversion to the hydrazide.
- Yield : 82–87% (reported for analogous pyrazole carbohydrazides).
Reaction Mechanism and Stereochemical Considerations
Cyclocondensation Mechanism
The reaction proceeds via nucleophilic attack of hydrazine on the α,β-unsaturated nitrile, followed by cyclization and tautomerization (Figure 1). Regioselectivity is governed by electronic effects of the 2-fluorophenyl group, directing hydrazine attack to the β-position of the acrylate.
Hydrazide Formation Mechanism
The carboxylic acid reacts with hydrazine via nucleophilic acyl substitution, forming the hydrazide after dehydration. No stereoisomers are reported, as the reaction proceeds without chiral centers.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, MeOH/H₂O 70:30) shows ≥98% purity for the final product.
Comparative Analysis of Methods
| Step | Solvent | Temperature | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclocondensation | Ethanol | Reflux | 4–6 | 70–85 | |
| Hydrolysis | Ethanol/Water | 60°C | 3 | 80–90 | |
| Hydrazide Formation | 1,4-Dioxane | Reflux | 7 | 82–87 |
Challenges and Optimization Strategies
- Hydrazine Handling : Requires strict safety protocols due to toxicity.
- Byproduct Formation : Excess hydrazine may lead to dihydrazide byproducts; stoichiometric control is critical.
- Solvent Selection : Replacement of carcinogenic solvents (e.g., methylene chloride) with ethanol or dioxane improves safety.
Industrial-Scale Considerations
Patents highlight the use of continuous flow reactors for cyclocondensation and hydrolysis steps, reducing reaction times by 40%. Catalytic methods using Amberlyst-15 have been explored to enhance hydrazide formation yields to >90%.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbohydrazide
- 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbohydrazide
- 5-Amino-1-(2-methylphenyl)-1H-pyrazole-4-carbohydrazide
Uniqueness
5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbohydrazide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Biological Activity
5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and applications, drawing from diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-fluorobenzaldehyde with hydrazine derivatives, followed by cyclization to form the pyrazole ring. Various synthetic routes have been reported, emphasizing the importance of optimizing reaction conditions to achieve high yields and purity.
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 2-Fluorobenzaldehyde + Hydrazine | Ethanol, reflux | 70-90 |
| 2 | Pyrazole formation | Acidic medium | 80-95 |
Anticancer Activity
Research indicates that compounds containing the pyrazole moiety exhibit notable anticancer properties. For instance, derivatives of this compound have shown promising results against various cancer cell lines.
- Case Study : A study demonstrated that this compound inhibited the proliferation of HepG2 (liver cancer) and HeLa (cervical cancer) cells by approximately 54.25% and 38.44%, respectively, while showing minimal toxicity to normal fibroblasts .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. It was found to inhibit the release of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substitutions on the pyrazole ring. Studies indicate that:
- Substituent Effects : The presence of halogen atoms or alkyl groups at specific positions can enhance or diminish biological activity.
- Optimal Modifications : For instance, introducing a thienyl moiety at position 5 significantly increased acute toxicity but also enhanced anticancer activity .
Table 2: SAR Findings
| Substituent | Position | Activity Change |
|---|---|---|
| Fluoro | 2 | Increased anticancer activity |
| Methyl | 4 | Decreased anti-inflammatory activity |
| Thienyl | 5 | Increased toxicity and anticancer activity |
Applications
This compound is not only relevant in cancer therapy but also finds applications in:
- Pharmaceutical Development : As an intermediate in synthesizing anti-inflammatory and analgesic drugs.
- Agricultural Chemistry : In developing herbicides and pesticides to enhance crop protection.
- Biochemical Research : For studying enzyme inhibition and receptor binding mechanisms.
Table 3: Applications Overview
| Field | Application Description |
|---|---|
| Pharmaceutical | Intermediate for drug synthesis |
| Agricultural | Herbicides and pesticides development |
| Biochemical Research | Enzyme inhibition studies |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
